molecular formula C18H19NO2 B14557975 N,N-Dibenzyl-3-oxobutanamide CAS No. 61845-91-8

N,N-Dibenzyl-3-oxobutanamide

Cat. No.: B14557975
CAS No.: 61845-91-8
M. Wt: 281.3 g/mol
InChI Key: IOCQWZOACMWVSU-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-oxobutanamide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61845-91-8

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N,N-dibenzyl-3-oxobutanamide

InChI

InChI=1S/C18H19NO2/c1-15(20)12-18(21)19(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11H,12-14H2,1H3

InChI Key

IOCQWZOACMWVSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

The Significance of the Beta Keto Amide Scaffold in Synthetic Chemistry

The β-keto amide scaffold is a cornerstone in synthetic organic chemistry, prized for its remarkable versatility as a building block. beilstein-journals.org These compounds feature a ketone and an amide functional group separated by a methylene (B1212753) group, a configuration that gives rise to a rich and diverse reactivity profile. This unique arrangement allows β-keto amides to participate in a wide array of chemical transformations, making them invaluable precursors for the synthesis of complex molecules, particularly heterocyclic compounds. beilstein-journals.org

The presence of both nucleophilic and electrophilic centers within the same molecule is a key attribute of β-keto amides. The active methylene group, nestled between two electron-withdrawing carbonyl groups, is readily deprotonated to form a stabilized enolate, a potent nucleophile. This enolate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbonyl groups, on the other hand, serve as electrophilic sites, susceptible to attack by a range of nucleophiles. This dual reactivity makes β-keto amides ideal candidates for use in multicomponent reactions, where multiple starting materials are combined in a single step to generate complex products with high efficiency.

The utility of β-keto amides extends into the realm of medicinal chemistry, where they serve as key intermediates in the synthesis of a wide range of biologically active compounds. For instance, they are employed as precursors for the synthesis of 4-quinolone derivatives, a class of compounds known for their antibacterial properties. beilstein-journals.orgdiva-portal.org Notable examples of pharmaceuticals derived from or synthesized using quinolone scaffolds include the fluoroquinolone antimicrobials, as well as drugs like ivacaftor (B1684365) for cystic fibrosis and elvitegravir (B1684570) for HIV infection. diva-portal.org Furthermore, β-keto amides have been utilized in the synthesis of hypocholesterolemic agents and as building blocks for various other therapeutic agents. nih.gov

The Modulating Role of N,n Dibenzyl Substitution in Reactivity and Synthesis

The N,N-dibenzyl substitution on the amide nitrogen of a 3-oxobutanamide, as seen in N,N-Dibenzyl-3-oxobutanamide, plays a pivotal role in modulating the compound's reactivity and influencing its synthetic applications. This substitution imparts specific steric and electronic effects that differentiate it from other substituted 3-oxobutanamides.

The two bulky benzyl (B1604629) groups attached to the nitrogen atom introduce significant steric hindrance around the amide functionality. This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions of the molecule. For example, in reactions involving the enolate, the bulky dibenzyl group can favor the formation of specific diastereomers. Moreover, the dibenzyl group can act as a protecting group for the amide nitrogen, preventing it from participating in unwanted side reactions during a synthetic sequence. nih.govresearchgate.net This protective role is crucial in multi-step syntheses where the integrity of the amide functional group needs to be preserved while other parts of the molecule are being modified. The dibenzyl group can be removed under specific conditions, such as catalytic hydrogenation, to reveal the primary or secondary amide at a later stage of the synthesis.

From an electronic standpoint, the benzyl groups are generally considered to be electron-donating, which can influence the electron density of the amide group and, consequently, the reactivity of the entire molecule. chembk.com The electron-donating nature of the dibenzyl groups can affect the acidity of the α-protons and the nucleophilicity of the resulting enolate. These electronic effects, in concert with the steric properties, make the N,N-dibenzyl substitution a powerful tool for fine-tuning the reactivity of the β-keto amide scaffold to achieve desired synthetic outcomes. researchgate.net

A Historical Perspective on 3 Oxobutanamide Chemistry and Its Evolution

Direct Synthesis Strategies for this compound

The most straightforward approaches to this compound involve the creation of the core β-keto amide structure in a single key step.

The formation of β-keto amides is frequently achieved through the condensation of an amine with a β-keto carbonyl source. A prevalent and industrially significant method involves the reaction of diketene with amines. nih.govrsc.org Diketene serves as a highly reactive and convenient equivalent for acetoacetic acid. The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the diketene, leading to the opening of the four-membered ring and subsequent formation of the acetoacetamide (B46550) derivative.

For the specific synthesis of this compound, the reaction would involve the treatment of diketene with dibenzylamine. This type of acetoacetylation reaction is a common application for diketene and its substitutes. nih.gov While specific literature detailing this exact transformation was not found in the search, the synthesis of other N,N-disubstituted 3-oxobutanamides, such as N,N-diethyl-3-oxobutanamide, via this route is well-documented. ucc.ie This established methodology supports the feasibility of synthesizing the dibenzyl analogue under similar conditions. The reaction is typically performed in a suitable solvent, and its efficiency has made it a cornerstone in the production of β-keto amides. nih.gov

Table 1: Proposed Synthesis via Diketene Condensation This table is based on established reactions for analogous compounds.

Reactant 1 Reactant 2 Product

Derivatization of 3-Oxobutanamide Scaffolds to Yield Substituted Derivatives

Beyond direct synthesis, the 3-oxobutanamide scaffold is an excellent platform for further chemical modification. The reactivity of the α-methylene group, positioned between the two carbonyls, allows for a range of functionalization reactions. nih.gov

Alpha-functionalization introduces new chemical groups at the C2 position of the butanamide chain, significantly diversifying the chemical space accessible from a common β-keto amide precursor.

A notable method for the α-functionalization of β-keto amides is the direct acetoxylation of the active methylene (B1212753) group using a hypervalent iodine(III) reagent. nih.govbeilstein-journals.org Specifically, (diacetoxyiodo)benzene (B116549) (DIB) has been successfully employed as an oxidant to synthesize 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives from various N-substituted 3-oxobutanamides. nih.govbeilstein-journals.org This reaction provides a direct route to introduce an acetoxy group at the α-position. nih.gov

The reaction is conducted under mild conditions and demonstrates a broad substrate scope, with excellent yields for a variety of N-aryl and N-alkyl substituted 3-oxobutanamides. beilstein-journals.org For instance, the reaction of 3-oxo-N-phenylbutanamide with DIB proceeds efficiently to give the corresponding 1-(phenylcarbamoyl)-2-oxopropyl acetate. beilstein-journals.org The tolerance for different electronic and steric properties on the N-substituent makes this a versatile and potentially useful protocol in organic synthesis. nih.govbeilstein-journals.org

Table 2: Examples of Hypervalent Iodine(III)-Mediated α-Acetoxylation of 3-Oxobutanamides Data sourced from Liu et al., 2011. beilstein-journals.org

Substrate (N-Substituted 3-Oxobutanamide) Yield of α-Acetoxylated Product (%)
3-Oxo-N-phenylbutanamide 93
N-(4-Methoxyphenyl)-3-oxobutanamide 91
N-(4-Chlorophenyl)-3-oxobutanamide 94
N-Methyl-3-oxobutanamide 89

An interesting and unexpected transformation of 3-oxobutanamides involves an oxidative carbon-carbon bond cleavage to produce 2,2-dihaloacetamides. This reaction is also mediated by the hypervalent iodine reagent (diacetoxyiodo)benzene (DIB), but in the presence of a Lewis acid which also acts as the halogen source. This method provides a novel and direct pathway to synthesize disubstituted acetamides from β-keto amide precursors.

The reaction proceeds smoothly for a range of N-phenyl 3-oxobutanamides, yielding the corresponding N-phenyl dihaloacetamides in good to excellent yields. It was found that substituents on the N-phenyl ring, regardless of their electronic properties or position, had little effect on the efficiency of the transformation. For example, both electron-donating and electron-withdrawing groups on the aromatic ring were well-tolerated. This protocol significantly expands the utility of DIB in organic synthesis by facilitating a C-C bond cleavage under mild conditions.

The introduction of a diazo group at the active methylene position of 3-oxobutanamides is a key strategy for producing α-diazo-β-keto amides, which are valuable precursors for carbene-mediated reactions. d-nb.info This transformation is typically achieved through a diazo-transfer reaction, which involves treating the β-dicarbonyl compound with a sulfonyl azide (B81097) reagent in the presence of a base. orgsyn.orgorganic-chemistry.org

Reagents such as p-acetamidobenzenesulfonyl azide (p-ABSA) or methanesulfonyl azide are commonly used as the diazo donor. orgsyn.orglookchem.com The reaction has been demonstrated on various 3-oxobutanamide substrates, including N,N-diethyl-3-oxobutanamide and N,N-dimethyl-3-oxobutanamide. ucc.iebeilstein-journals.org The resulting α-diazo compounds are versatile intermediates. For instance, N-benzyl-N-oct-7-en-2-ynyl-2-diazo-3-oxobutanamide has been synthesized, highlighting the applicability of this method to complex N-substituted systems. molaid.com The synthesis of N-benzyl-2-diazo-3-oxobutanamide would follow this general, well-established procedure, providing a precursor for subsequent carbene chemistry.

Table 3: Examples of Diazo-Transfer Substrates and Related Products This table includes examples of diazo compounds synthesized from 3-oxobutanamide scaffolds mentioned in the literature.

Substrate Diazo-Transfer Reagent Product Reference
N,N-diethyl-3-oxobutanamide Tosyl Azide N,N-diethyl-2-diazo-3-oxobutanamide ucc.ie
2-diazo-N,N-dimethyl-3-oxobutanamide N/A (Used as reactant) 2-(oxazolin-2-yl)propanamide derivative beilstein-journals.org

Alpha-Functionalization Approaches

Alpha-Alkylation of N,N-Dibenzyl Protected Beta-Amino Sulfones

The α-alkylation of β-amino sulfones serves as a crucial method for carbon-carbon bond formation. The N,N-dibenzyl protecting group is particularly effective in this context. The process typically involves the deprotonation of the α-carbon to the sulfonyl group, creating a nucleophilic carbanion. This carbanion then reacts with an electrophile, such as an alkyl halide, to yield the α-alkylated product.

Research has demonstrated the successful α-alkylation of N,N-dibenzyl protected β-amino sulfones, which can be subsequently transformed into other valuable compounds. capes.gov.br The stability of the N,N-dibenzyl group under the basic conditions required for deprotonation makes it an ideal choice for this transformation. Nickel-catalyzed α-alkylation of sulfones with primary alcohols has also been reported, proceeding through a borrowing-hydrogen mechanism under an inert atmosphere. rsc.org This method offers a divergent pathway from the metal-free β-olefination that occurs in the presence of air. rsc.org

The general sequence for the alkylation of these sulfones can be outlined as follows:

Protection of the amino group, for instance, as an N,N-dibenzyl amine. capes.gov.br

Deprotonation at the α-carbon using a suitable base.

Reaction of the resulting anion with an alkylating agent. capes.gov.br

This methodology provides a pathway to asymmetrically substituted β-amino sulfones, which are valuable precursors in the synthesis of complex molecules. capes.gov.br

Table 1: Conditions for Alpha-Alkylation of Sulfones
Reaction TypeCatalyst/ReagentsAtmosphereKey FeatureReference
Asymmetric α-AlkylationBase (e.g., n-BuLi), Alkyl HalideInertCreates enantiomerically enriched α-substituted β-amino sulfones. capes.gov.br
Nickel-Catalyzed AlkylationNiCl₂/P(t-Bu)₃, Primary AlcoholN₂Utilizes alcohols as alkylating agents via a borrowing-hydrogen mechanism. rsc.org
Metal-Free β-OlefinationBase, Primary AlcoholOpen AirA divergent pathway leading to α,β-unsaturated sulfones instead of alkylation. rsc.org
Electrophilic Cyanation of Activated Methylene Centers within Oxobutanamide Structures

The activated methylene group in 3-oxobutanamide structures, positioned between two electron-withdrawing carbonyl groups, is sufficiently acidic to be functionalized through various electrophilic substitution reactions. Electrophilic cyanation introduces a nitrile group (–CN) at this position, yielding α-cyano-β-ketoamides. These products are versatile intermediates for synthesizing pharmaceuticals and other biologically active compounds. organic-chemistry.org

A common method for this transformation involves the use of an electrophilic cyanating agent, often referred to as a "CN+" source. rsc.org Tosyl cyanide (TsCN) has been effectively used for the α-cyanation of both cyclic and acyclic 1,3-dicarbonyl compounds under mild basic conditions. rsc.org More recent advancements have explored the use of inorganic cyanates, such as sodium cyanate (B1221674) (NaOCN), activated by organophosphorus catalysts, providing a direct route for electrophilic cyanation. nih.govmit.edu This approach avoids more toxic traditional cyanide sources. organic-chemistry.org

The general protocol involves the deprotonation of the activated methylene center with a mild base to form an enolate, which then acts as a nucleophile, attacking the electrophilic cyanide source.

Table 2: Reagents for Electrophilic Cyanation of Activated Methylene Compounds
Cyanating ReagentConditionsSubstrate ClassKey AdvantageReference
Tosyl cyanide (TsCN)Mild base1,3-Dicarbonyl compoundsCommercially available and effective for various substrates. rsc.org
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Zinc reductant, DMFTertiary alkyl bromidesEnables reductive cyanation to form nitrile-bearing quaternary centers. organic-chemistry.org
Sodium cyanate (NaOCN)Phosphetane catalyst, hydrosilane, bromenium donor(Hetero)arenes and alkenesUtilizes an inexpensive and less toxic inorganic cyanate source. nih.govmit.edu

Transformations Involving the Carbonyl Functionality

Thioacetalization Reactions of 3-Oxobutanamides

Thioacetalization is a chemical reaction that converts a carbonyl group (an aldehyde or a ketone) into a thioacetal or thioketal by reacting it with a thiol or a dithiol. In the context of 3-oxobutanamides, the ketone at the C-3 position can undergo this transformation. The resulting thioacetal serves as a protecting group for the ketone, rendering it unreactive towards nucleophiles and certain reducing agents.

This reaction is typically catalyzed by a Lewis or Brønsted acid. Research has explored the use of novel, odorless 1,3-propanedithiol (B87085) equivalents for this purpose. researchgate.net For instance, 2- capes.gov.brCurrent time information in Bangalore, IN.dithian-2-ylidene-3-oxo-butanamide has been investigated as a nonthiolic reagent for the conversion of aldehydes and ketones into their corresponding dithianes. researchgate.net This approach offers advantages in terms of chemoselectivity and improved handling by avoiding volatile and malodorous thiols. researchgate.netresearchgate.net The reaction can be promoted by various acids, including p-dodecylbenzenesulfonic acid, sometimes even in aqueous media.

Knoevenagel Condensation for Alpha,Beta-Unsaturated Oxobutanamides (e.g., 2-Benzylidene-3-oxobutanamide)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a basic catalyst, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For a 3-oxobutanamide, the activated methylene group can react with an aldehyde, such as benzaldehyde, to form a 2-benzylidene-3-oxobutanamide.

The reaction is typically catalyzed by a weak base, often a primary or secondary amine like piperidine (B6355638) or their salts. wikipedia.orgsigmaaldrich.com The mechanism involves the base deprotonating the active methylene compound to form a resonance-stabilized enolate ion. aklectures.com This anion then acts as a nucleophile, adding to the carbonyl group of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to produce the final conjugated enone. sigmaaldrich.comaklectures.com This method is highly efficient for creating carbon-carbon double bonds and has been adapted for various conditions, including microwave irradiation and solvent-free protocols, aligning with the principles of green chemistry. oatext.com

Table 3: Catalysts and Conditions for Knoevenagel Condensation
CatalystSolvent/ConditionKey FeatureReference
PiperidineEthanolClassic, weakly basic amine catalyst. wikipedia.org
Ammonium AcetateSolvent-free, Microwave IrradiationGreen chemistry approach with high yields and short reaction times. oatext.com
Ethylenediammonium diacetate (EDDA)Ionic Liquid ([bmim]BF₄)Recyclable catalyst and solvent system. organic-chemistry.org
PyridinePyridine (as solvent)Used in the Doebner modification, often leading to decarboxylation if a carboxylic acid is present. wikipedia.orgorganic-chemistry.org

Cyclization and Heterocycle Formation

Synthesis of Hexahydropyrimidine (B1621009) Moieties from 3-Oxobutanamides

3-Oxobutanamides are valuable precursors for the synthesis of heterocyclic compounds, including hexahydropyrimidines. These six-membered rings are often constructed through multicomponent reactions. One prominent method is a Mannich-type reaction involving the 3-oxobutanamide, an aldehyde (commonly formaldehyde), and a primary amine or an amino acid. scispace.com This one-pot synthesis can produce diastereomerically pure N-substituted derivatives containing a hexahydropyrimidine moiety in good yields. scispace.comsmolecule.com

Another significant route is the Biginelli reaction or its variations. In this acid-catalyzed, three-component condensation, a β-dicarbonyl compound (like a 3-oxobutanamide), an aldehyde, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones, which can be subsequently reduced or otherwise modified to yield hexahydropyrimidine structures. mdpi.comencyclopedia.pub These reactions are versatile, allowing for the synthesis of a wide range of substituted pyrimidine (B1678525) derivatives, including those with potential biological activities. mdpi.comencyclopedia.pub

Formation of Thiophene (B33073) and Thiazole (B1198619) Derivatives from 3-Oxobutanamides

The 3-oxobutanamide core, present in this compound, is a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiophenes and thiazoles. researchgate.net The reactivity of its active methylene group and carbonyl functionalities allows for cyclization reactions to form these important five-membered rings. researchgate.net

One of the most prominent methods for synthesizing 2-aminothiophenes is the Gewald reaction. semanticscholar.orgnih.govmdpi.com This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. mdpi.comarkat-usa.org In the context of this compound, the acetyl group can serve as the ketone component. For instance, the reaction of an N-aryl-3-oxobutanamide with malononitrile (B47326) and sulfur can yield a highly substituted 2-aminothiophene. semanticscholar.org The general utility of 3-oxobutanamides as starting materials for poly-substituted compounds has been well-established. researchgate.net

Thiazole derivatives can also be synthesized from 3-oxobutanamides through different strategies. The Hantzsch thiazole synthesis is a classical and widely used method that involves the condensation of an α-haloketone with a thioamide. scholaris.camdpi.comjpionline.org While not a direct reaction of this compound itself, derivatives of the 3-oxobutanamide can be converted into the necessary precursors for this synthesis. For example, a 3-oxobutanamide can be modified to introduce a suitable leaving group at the C2 position, effectively forming an α-haloketone equivalent, which can then react with a thioamide to form the thiazole ring. mjcce.org.mkasianpubs.org

The following table summarizes the general approaches for the synthesis of thiophene and thiazole derivatives from 3-oxobutanamide precursors.

HeterocycleSynthetic MethodKey Reactants
ThiopheneGewald Reaction3-Oxobutanamide, Active Methylene Nitrile, Sulfur
ThiazoleHantzsch Synthesisα-Haloketone (derivable from 3-oxobutanamide), Thioamide
Kulinkovich-de Meijere Cyclopropanations of N,N-Dialkylcarboxamides and Related Amides

The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from N,N-dialkylcarboxamides. organic-chemistry.orgorgsyn.org This reaction utilizes a titanium(IV) alkoxide, typically Ti(OiPr)₄, and a Grignard reagent to generate a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with the amide carbonyl group to form the cyclopropylamine (B47189) product. organic-chemistry.org

The reaction is applicable to a wide range of N,N-dialkylcarboxamides, including those with bulky substituents, although yields may be lower in such cases. organic-chemistry.org The transformation of N,N-dialkylcarboxamides with in-situ generated low-valent titanium compounds has been extensively studied and provides a reasonably general route to N,N-dialkylcyclopropylamines. orgsyn.orgorgsyn.org

While direct application to this compound is not explicitly detailed in the provided search results, the general mechanism applies to N,N-dialkyl amides. The presence of the 3-oxo group in this compound would likely lead to competitive reactions under the Kulinkovich-de Meijere conditions. However, the reaction has been successfully applied to synthesize constrained analogues of neurotransmitters, demonstrating its utility in creating complex cyclopropylamine structures. nih.govorganic-chemistry.org

Key features of the Kulinkovich-de Meijere reaction are outlined in the table below.

FeatureDescription
SubstrateN,N-Dialkylcarboxamide
ReagentsGrignard Reagent (e.g., EtMgBr), Titanium(IV) Isopropoxide
Key IntermediateTitanacyclopropane
ProductN,N-Dialkylcyclopropylamine
Synthesis of Cytochalasan Precursors from N,N-Dibenzyl Phenylalanal Derivatives

N,N-Dibenzyl phenylalanal, a derivative related to the core structure of this compound, serves as a crucial starting material in the synthesis of precursors for cytochalasans. uni-hannover.depnas.org Cytochalasans are a group of fungal metabolites characterized by a substituted isoindolone core fused to a macrocyclic ring. uni-hannover.de

A key strategy in the synthesis of cytochalasan precursors involves an intramolecular Diels-Alder reaction. uni-hannover.depnas.org The synthesis commences with N,N-dibenzyl phenylalanal, which is derived from the amino acid L-phenylalanine. pnas.org This starting material is elaborated through a series of steps to construct a suitable Diels-Alder substrate. pnas.org The subsequent intramolecular cycloaddition reaction forms the characteristic isoindolone core of the cytochalasan framework. uni-hannover.de This approach has been utilized to establish a general synthetic platform for preparing cytochalasans with varied ring sizes and substitutions. uni-hannover.de

The synthesis of a common isoindolone precursor for cytochalasins highlights the importance of N,N-dibenzyl phenylalanal derivatives in constructing these complex natural products. pnas.org

Synthetic GoalKey Starting MaterialCore ReactionResulting Structure
Cytochalasan PrecursorN,N-Dibenzyl phenylalanalIntramolecular Diels-AlderIsoindolone Core

Diversity-Oriented Synthesis Approaches Leveraging 3-Oxobutanamide Reactivity

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse and complex small molecules for applications such as drug discovery. frontiersin.orgscispace.comnih.gov The 3-oxobutanamide scaffold, due to its multiple reactive sites, is a valuable starting point for DOS. researchgate.net The ability to generate a variety of molecular frameworks from a common precursor is a central tenet of DOS. scispace.comcam.ac.uk

The reactivity of the 3-oxobutanamide core allows for a range of chemical transformations, leading to a diverse collection of heterocyclic compounds. researchgate.net For example, the active methylene group can participate in condensations, while the two carbonyl groups can undergo various nucleophilic additions and cyclizations. researchgate.net This functional group tolerance and reactivity make 3-oxobutanamides ideal substrates for building libraries of compounds with significant scaffold diversity. cam.ac.uk

By systematically exploring the reactions at different positions of the 3-oxobutanamide skeleton, chemists can generate a wide array of molecular architectures. This approach aligns with the goals of DOS to populate chemical space with novel and diverse structures. frontiersin.orgscispace.com The application of multicomponent reactions, such as the Gewald reaction, further enhances the efficiency and diversity of the synthesized libraries. nih.gov

The table below illustrates how the reactivity of the 3-oxobutanamide scaffold can be harnessed in a diversity-oriented synthesis approach.

Reactive Site on 3-OxobutanamidePotential TransformationsResulting Structural Diversity
Active Methylene GroupKnoevenagel condensation, Michael additionFormation of new C-C bonds, annulation to carbocycles and heterocycles
Acetyl CarbonylAldol condensation, Wittig reaction, Reductive aminationElaboration of the side chain, introduction of new functional groups
Amide CarbonylReduction, Cyclization reactionsModification of the amide, formation of N-containing heterocycles

Mechanistic Pathways of Alpha-Functionalization

The α-position of 3-oxobutanamides is particularly susceptible to functionalization due to the acidity of the α-protons, which allows for the formation of enolate intermediates. These intermediates can then react with a range of electrophiles.

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (DIB), are effective for the α-functionalization of carbonyl compounds, including 3-oxobutanamides. wikipedia.orgnih.gov These reactions are attractive due to their mild conditions and high selectivity. wikipedia.orgnih.gov

The mechanism for the hypervalent iodine(III)-mediated oxidation of 3-oxobutanamides can proceed through several possible pathways. beilstein-journals.org One proposed mechanism involves the initial interaction of the 3-oxobutanamide with the iodine(III) reagent. This can occur through the attack of the lone pair of electrons from the carbamoyl (B1232498) nitrogen or the carbonyl oxygen on the iodine atom of DIB, forming intermediates. beilstein-journals.org Another possibility is the attack of DIB on the C-C double bond of the enol form of the 3-oxobutanamide. beilstein-journals.org

Regardless of the initial step, a key intermediate is an iodine(III) enolate species. wikipedia.org This intermediate is electrophilic at the α-carbon, making it susceptible to nucleophilic attack. wikipedia.org In the presence of acetate, for example, nucleophilic attack on the α-carbon leads to the formation of α-acetoxy-3-oxobutanamides. beilstein-journals.org The reaction is tolerant to various substituents on the N-phenyl ring of related 3-oxo-N-phenylbutanamides. beilstein-journals.org

A plausible mechanistic pathway for the acetoxylation of 3-oxo-N-substituted butanamides is outlined below:

Formation of an Iodine Intermediate: The reaction can be initiated by the attack of the nitrogen or oxygen lone pairs on the iodine(III) center of DIB, or by the attack of DIB on the enol double bond. beilstein-journals.org

Nucleophilic Attack: The subsequent cleavage of the N-I, O-I, or C-I bond, along with the nucleophilic attack of an acetate ion, affords the final α-functionalized product. beilstein-journals.org

Computational studies on the α-acetoxylation of cyclic ketones mediated by hypervalent iodine reagents suggest that the reaction likely proceeds through an SN2 substitution mechanism involving an α-C-bound hypervalent iodine intermediate. frontiersin.org The diastereoselectivity of such reactions is believed to be under thermodynamic control. frontiersin.org

Table 1: Hypervalent Iodine(III)-Mediated Acetoxylation of 3-Oxo-N-Substituted Butanamides

Substrate Product Yield (%)
3-Oxo-N-phenylbutanamide 1-(Phenylcarbamoyl)-2-oxopropyl acetate Excellent
N-(4-Methoxyphenyl)-3-oxobutanamide 1-((4-Methoxyphenyl)carbamoyl)-2-oxopropyl acetate Excellent
N-(2,5-Dichlorophenyl)-3-oxobutanamide 1-((2,5-Dichlorophenyl)carbamoyl)-2-oxopropyl acetate Excellent
N-Methyl-3-oxobutanamide 1-(Methylcarbamoyl)-2-oxopropyl acetate 89

Data sourced from a study on the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives. beilstein-journals.org

Oxidative transformations of 3-oxobutanamides can also lead to the cleavage of carbon-carbon bonds, a significant transformation that expands the synthetic utility of these substrates. beilstein-journals.org Hypervalent iodine reagents can mediate this C-C bond cleavage. beilstein-journals.orgresearchgate.net For instance, the reaction of 3-oxo-N-phenylbutanamides with DIB in the presence of a Lewis acid and a halogen source can lead to the formation of 2,2-dihalo-N-phenylacetamides. beilstein-journals.org

A proposed mechanism for this transformation involves the following steps:

Halogenation: The reaction is thought to begin with the generation of a chlorinating agent, which dichlorinates the β-keto amide to form an α,α-dichloro intermediate. researchgate.net

Lewis Acid Activation: A Lewis acid can activate the 1,3-dicarbonyl system, increasing the nucleophilicity of the methylene carbon and the electrophilicity of the carbonyl carbon. beilstein-journals.org

Nucleophilic Attack and Cleavage: Nucleophilic attack of an acetate ion on the carbonyl carbon forms an intermediate that undergoes a retro-Claisen condensation-type reaction, leading to C-C bond cleavage. beilstein-journals.org

Copper-catalyzed aerobic oxidative C-C bond cleavage has also been developed for the conversion of ketones to amides. chem-station.comrsc.org These reactions utilize molecular oxygen as the oxidant and can proceed under mild conditions. rsc.orgacs.org While not specific to this compound, these methods highlight a general strategy for C-C bond cleavage in keto compounds that could be applicable. The mechanism of these copper-catalyzed reactions is proposed to proceed through a novel catalytic pathway, rather than through a dioxetane intermediate. acs.org

Diazo compounds are valuable precursors for the generation of carbenes, highly reactive intermediates that can participate in a wide range of chemical transformations. researchgate.netlibretexts.orgu-tokyo.ac.jp The decomposition of diazo compounds to form carbenes can be initiated by heat, light, or transition metal catalysts like rhodium and copper. libretexts.orgu-tokyo.ac.jp The resulting metal carbenoid intermediates are key to controlling the reactivity and selectivity of subsequent reactions. u-tokyo.ac.jp

For substrates like this compound, the corresponding α-diazo derivative, N,N-dibenzyl-2-diazo-3-oxobutanamide, serves as a precursor for carbene-mediated reactions.

One of the hallmark reactions of carbenes is their ability to insert into C-H bonds. princeton.edu Intramolecular C-H insertion reactions of carbenes derived from diazoamides can lead to the formation of various heterocyclic structures. For example, rhodium-catalyzed decomposition of diazoamides can result in the insertion of the carbene into an aromatic C-H bond to form substituted oxindoles. researchgate.net The regioselectivity of these insertions can often be controlled by steric and electronic factors of the substituents. researchgate.netmdpi.com

In the context of diazo-sulfamoylacetamides, intramolecular C-H insertion into an N-phenyl group on the acetamide (B32628) moiety has been observed to be more favorable than insertion into an N-phenyl group on the sulfonamide moiety, leading to the formation of 3-sulfamoylindolin-2-one derivatives. mdpi.com

Carbenes readily react with alkenes to form cyclopropanes. researchgate.net Intramolecular cyclopropanation of diazo compounds containing an olefinic moiety is a powerful method for constructing bicyclic systems. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of chiral catalysts can render these reactions enantioselective. beilstein-journals.orgbeilstein-journals.org

For instance, a water-soluble Ru(II)-Amm-Pheox catalyst has been shown to be highly effective for the intramolecular cyclopropanation of various diazo esters and Weinreb amides, affording bicyclic lactones and lactams in high yields and enantioselectivities. beilstein-journals.orgbeilstein-journals.org Even sterically demanding substrates can undergo this transformation. beilstein-journals.org

Carbenes can react with heteroatoms containing lone pairs, such as sulfur or oxygen, to form ylides. beilstein-journals.org These ylides are themselves reactive intermediates that can undergo subsequent rearrangements or cycloadditions. beilstein-journals.org The intramolecular formation of sulfonium (B1226848) ylides from α-diazocarbonyl compounds tethered to an alkylthio or arylthio group is a well-established process. beilstein-journals.org

In the case of 2-diazo-3-oxo-4-phthalimidocarboxylic esters derived from sulfur-containing amino acids, rhodium-catalyzed decomposition leads to competition between the formation of a cyclic sulfonium ylide and a six-membered carbonyl ylide. beilstein-journals.org The S-allyl sulfonium ylide can undergo a beilstein-journals.orgsioc-journal.cn-sigmatropic rearrangement, while the carbonyl ylides can participate in [3+3]-cycloaddition reactions. beilstein-journals.org

Carbene Generation and Reactivity from Diazo-Oxobutanamides

Nucleophilic and Electrophilic Activation of 3-Oxobutanamide Motifs

The 3-oxobutanamide structure contains both nucleophilic and electrophilic centers, allowing for diverse reactivity. The methylene group situated between the two carbonyl functionalities (the α-carbon) is particularly reactive, serving as a key site for nucleophilic activation through enolate formation.

Enolate Chemistry and Alkylation Mechanisms

The protons on the carbon adjacent to the ketone in the 3-oxobutanamide motif (the α-carbon) are acidic and can be removed by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com While the acidity of these α-hydrogens is enhanced by the presence of two flanking electron-withdrawing groups (the ketone and the amide), a strong, non-nucleophilic base is typically required to achieve complete deprotonation, especially for amides. mnstate.edu Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strength and steric bulk, which favors deprotonation over nucleophilic addition to the carbonyl carbon. mnstate.edu

The mechanism for alkylation proceeds in two main steps:

Enolate Formation: The strong base abstracts an α-proton, creating a resonance-stabilized enolate anion. For this compound, this anion is delocalized across the oxygen of the ketone and the α-carbon.

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking an electrophilic alkyl halide in a classic SN2 reaction. This forms a new carbon-carbon bond at the α-position. libretexts.org

The success of the alkylation is dependent on the nature of the alkyl halide, with primary and secondary halides being preferred to avoid competing E2 elimination reactions. libretexts.org This methodology is foundational to syntheses like the acetoacetic ester synthesis, which converts alkyl halides into ketones. libretexts.org

Table 1: Key Steps in the Alkylation of 3-Oxobutanamides

Step Description Key Reagents Mechanism
1. Enolate Formation Deprotonation at the α-carbon to form a resonance-stabilized enolate. Strong, non-nucleophilic base (e.g., LDA). Acid-Base Reaction

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide. | Primary or secondary alkyl halide (R-X). | SN2 Reaction |

Proposed Mechanisms for Carbon-Sulfur Bond Formations from 3-Oxobutanamides

Carbon-sulfur bonds can be formed from 3-oxobutanamide substrates through reactions that leverage the nucleophilicity of the corresponding enolate. One notable method involves a carbon tetrabromide-mediated cross-coupling between a sulfur nucleophile and the active methylene group of the 3-oxobutanamide. lnu.edu.cn

A plausible mechanism for this transformation is proposed to proceed as follows:

Sulfenyl Bromide Formation: A sulfur nucleophile, such as a thiolate or dithiocarbamate (B8719985) anion, performs a nucleophilic attack on a bromine atom of carbon tetrabromide (CBr₄). This generates a reactive electrophilic sulfur intermediate, a sulfenyl bromide. lnu.edu.cnresearchgate.net

Nucleophilic Trapping: The 3-oxobutanamide, in the presence of a base, forms an enolate. This carbon nucleophile then attacks the electrophilic sulfur of the sulfenyl bromide intermediate. lnu.edu.cn

C-S Bond Formation: This attack displaces the bromide ion and results in the formation of the desired carbon-sulfur bond at the α-position of the 3-oxobutanamide. lnu.edu.cn

This reaction has been demonstrated with various active methylene compounds, including derivatives of 3-oxo-N-phenylbutanamide, which successfully yielded the corresponding C-S bond-forming products in good to excellent yields. lnu.edu.cn

Table 2: Substrates in CBr₄-Mediated Carbon-Sulfur Bond Formation

Active Methylene Compound Sulfur Source Base Product Type
3-Oxo-N-(4-chlorophenyl)butanamide Benzylthiol NaOH α-Thioether
Ethyl Acetoacetate Dithiocarbamate Salt - α-Dithiocarbamoyl ester
Acetylacetone Benzylthiol NaOH 3-(Benzylthio)pentane-2,4-dione

Tautomeric Equilibria (Keto-Enol) and their Mechanistic Implications in 3-Oxobutanamides

Like other β-dicarbonyl compounds, 3-oxobutanamides exist as a mixture of tautomeric forms. Extensive studies using NMR spectroscopy have shown that the predominant equilibrium is between the ketoamide and the Z-enolamide tautomers. core.ac.ukresearchgate.net The imidol tautomer of the amide group is generally not observed in significant concentrations. core.ac.uk

The Z-enol form is notably stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen atom of the amide carbonyl. core.ac.ukresearchgate.net The position of this equilibrium is influenced by several factors:

Substituents: Electron-donating groups can affect the stability of the hydrogen bonds in each tautomer. core.ac.uk

Solvent: The equilibrium can shift depending on the polarity and hydrogen-bonding capability of the solvent. chimia.ch

Temperature: Variations in temperature can alter the relative populations of the tautomers. core.ac.uk

The existence of this tautomeric equilibrium has significant mechanistic implications. The molecule can react via two distinct pathways:

Keto Pathway: In the presence of a strong base, the keto form is deprotonated to generate the enolate, which acts as a carbon nucleophile (as seen in alkylation reactions).

Enol Pathway: Under neutral or acidic conditions, the enol form can act as a nucleophile through its electron-rich double bond or its hydroxyl group, leading to different reaction outcomes.

The reactivity of β-ketoamides is therefore directly linked to their tautomeric distribution, making an understanding of this equilibrium crucial for predicting and controlling reaction pathways. core.ac.uk

Intramolecular Cyclization Mechanisms

The structure of this compound and related compounds also lends itself to powerful intramolecular cyclization reactions, enabling the synthesis of complex cyclic structures.

Titanacyclopropane-Type Intermediates in Cyclopropanation Reactions

The conversion of amides into cyclopropylamines can be achieved via the Kulinkovich-de Meijere reaction, which employs a titanacyclopropane intermediate. organic-chemistry.orgorgsyn.org This reaction is a modification of the original Kulinkovich reaction used for synthesizing cyclopropanols from esters. organic-chemistry.orgwikipedia.org

The generally accepted mechanism for the cyclopropanation of an N,N-disubstituted amide is as follows:

Titanacyclopropane Formation: A Grignard reagent (such as ethylmagnesium bromide) reacts with a titanium(IV) alkoxide (e.g., Ti(O-iPr)₄). Two equivalents of the Grignard reagent first form a dialkyltitanium species, which then undergoes reductive elimination of an alkane to yield the key titanacyclopropane intermediate. orgsyn.orgorganic-chemistry.org

Carbonyl Insertion: The amide carbonyl group inserts into a titanium-carbon bond of the highly reactive titanacyclopropane. This forms a five-membered oxatitanacyclopentane intermediate. organic-chemistry.org

Ring Opening and Cyclization: Unlike the intermediate formed from an ester, the oxatitanacyclopentane derived from an amide does not readily undergo ring contraction due to the poor leaving group ability of the dialkylamino group. Instead, the ring opens to form an iminium-titanium oxide species, which subsequently cyclizes to afford the final cyclopropylamine product after hydrolysis. organic-chemistry.org

This methodology has been successfully applied to N,N-dibenzylamides to synthesize various N,N-dibenzylcyclopropylamines. orgsyn.org

Dehydrogenative Condensation Mechanisms in Related Amide Syntheses

The synthesis of amides, including potentially this compound, can be accomplished through green, atom-economical dehydrogenative coupling reactions. These methods typically couple an alcohol with an amine, releasing hydrogen gas as the only byproduct, and are often catalyzed by transition metal pincer complexes, such as those based on ruthenium or manganese. nih.govacs.orgacs.org

The catalytic cycle for this transformation generally involves three key stages:

Alcohol Dehydrogenation: The metal catalyst facilitates the dehydrogenation of the starting alcohol to generate an aldehyde intermediate in situ. acs.org

Hemiaminal Formation: The aldehyde undergoes a nucleophilic attack by the amine, forming a hemiaminal intermediate. nih.gov

Hemiaminal Dehydrogenation: The catalyst then mediates the dehydrogenation of the hemiaminal intermediate. This step is often favored over the alternative dehydration pathway (which would lead to an imine) and results in the formation of the stable amide bond. nih.govacs.org

This process represents an efficient and environmentally benign route to amide bond formation, avoiding the need for stoichiometric activating agents or the production of wasteful byproducts. rsc.org

Catalytic Transformations Utilizing N,n Dibenzyl 3 Oxobutanamide Derivatives

Transition Metal Catalysis

Transition metals are pivotal in activating and transforming derivatives of N,N-Dibenzyl-3-oxobutanamide, enabling the formation of complex carbocyclic and heterocyclic systems.

Rhodium(II)-Catalyzed Carbene Transformations from Diazo-Oxobutanamides

Diazo compounds derived from β-keto amides, such as N,N-dibenzyl-2-diazo-3-oxobutanamide, serve as crucial precursors for rhodium carbenes. Dirhodium(II) paddlewheel complexes are highly effective catalysts for the decomposition of these diazo compounds, leading to the formation of electrophilic rhodium-carbene intermediates. researchgate.net This process involves the extrusion of nitrogen gas, a thermodynamically favorable step. researchgate.net

The resulting rhodium-carbene is a versatile intermediate that can undergo a variety of transformations. rsc.org The reaction pathway is heavily influenced by the substrate and reaction conditions. Key transformations include:

C–H Insertion: The carbene can insert into unactivated C–H bonds, a powerful tool for late-stage functionalization. Intramolecular C-H insertion reactions, in particular, often proceed with high site selectivity due to conformational constraints. researchgate.net

Cycloaddition Reactions: These carbenes can react with alkenes or alkynes to form cyclopropanes or cyclopropenes, respectively.

Ylide Formation: Reaction with heteroatoms (like nitrogen, oxygen, or sulfur) can lead to the formation of ylides, which can then undergo subsequent rearrangements or cycloadditions.

The mechanism for these transformations generally begins with the formation of a metal-diazo complex, followed by the rate-limiting expulsion of N₂ to generate the rhodium-carbene species. researchgate.net This highly reactive intermediate is then trapped by a suitable reaction partner to yield the final product. nih.govresearchgate.net

Copper-Catalyzed Processes in Functionalization and Coupling Reactions

Copper catalysis offers a robust platform for forming carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is amenable to such transformations. beilstein-journals.org The amide functionality is a key reactive handle in classic copper-catalyzed reactions like the Ullmann and Goldberg condensations. nih.govnie.edu.sg

In the context of this compound derivatives, copper catalysis could be employed for:

N-Arylation: The amide nitrogen, following debenzylation or using a related primary/secondary amide, can be arylated in a Goldberg-type reaction. These reactions typically use a Cu(I) salt and a suitable ligand to couple the amide with an aryl halide. nih.gov The mechanism proceeds via a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov

C-N Bond Formation: Copper catalysts, often in conjunction with ligands like 1,2-diamines, are effective for constructing C-N bonds. nih.gov This methodology could be applied to functionalize the backbone of the butanamide.

Functionalization of the β-Keto Group: The active methylene (B1212753) group of the β-dicarbonyl system can be functionalized through copper-catalyzed processes, although this is less common than palladium-catalyzed variants.

The versatility of copper catalysis allows for a wide range of coupling partners, making it a valuable tool for modifying the this compound structure. beilstein-journals.org

Palladium-Catalyzed Reactions, including Dehydrogenative Condensations

Palladium catalysts are exceptionally effective for C-H activation and dehydrogenative coupling reactions. nih.gov The activated methylene protons located between the two carbonyl groups in this compound are prime candidates for such transformations.

A plausible application is a dehydrogenative condensation or annulation reaction. For instance, a palladium-catalyzed process could facilitate the coupling of the β-ketoamide with an olefin. This type of reaction often involves the activation of a C(sp²)–H or C(sp³)–H bond. nih.gov In a related example, palladium catalysts have been used for the dehydrogenative [4 + 2] annulation of N-sulfonyl amides with terminal olefins, using air as the terminal oxidant. nih.gov A similar strategy could potentially be applied to this compound, where the enol form of the β-dicarbonyl system acts as the nucleophile in a tandem reaction sequence.

Furthermore, palladium catalysts are used in "borrowing hydrogen" methodologies, where alcohols are used as alkylating agents in a dehydrative process. researchgate.net This could be envisioned for the functionalization of the active methylene position of the butanamide scaffold.

Titanium-Mediated Cyclopropanations of Related Amides

Titanium-mediated reactions provide a direct route for converting amides into cyclopropylamines. This transformation has been successfully applied to N,N-dibenzylcarboxamides, which are structurally analogous to this compound. researchgate.net The key step is the reaction of the amide with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as Ti(OiPr)₄.

The process is believed to involve the formation of a titanacyclopropane intermediate from the amide carbonyl. This intermediate then facilitates the cyclopropanation. This methodology has been used in the synthesis of cyclopropyl (B3062369) analogues of β-homoamino acids. researchgate.net For example, the cyclopropanation of 3-benzyloxypropionic acid N,N-dibenzylamide afforded the corresponding cyclopropylamine (B47189) derivative in 56% yield as a 2.5:1 mixture of diastereomers. researchgate.net The development of asymmetric variants using chiral titanium mediators has also been reported, achieving enantiomeric excesses of up to 84%. researchgate.net

SubstrateGrignard ReagentYieldDiastereomeric Ratio (E:Z)Reference
3-benzyloxypropionic acid N,N-dibenzylamideVinylmagnesium bromide56%2.5:1 researchgate.net
N,N-dibenzyl-2-benzyloxyacetamideEthylmagnesium bromide33-48%Not specified researchgate.net

Iron-Catalyzed Carbon-Hydrogen Sulfenylation

Iron, being an abundant and environmentally friendly metal, is an attractive catalyst for organic synthesis. researchgate.net Iron-catalyzed reactions often proceed via radical pathways, enabling the functionalization of otherwise inert C-H bonds. While direct iron-catalyzed C-H sulfenylation of β-keto amides is not extensively documented, related transformations suggest its feasibility.

For example, iron-catalyzed photochemical processes can generate alkyl radicals from hydrocarbons through a combination of ligand-to-metal charge transfer (LMCT) and a hydrogen atom transfer (HAT) process. nih.gov These alkyl radicals can then be trapped by various reagents. It is conceivable that the activated C-H bonds at the C2 or C4 positions of this compound could be targeted by an iron catalyst to generate a carbon-centered radical. This radical could then be intercepted by a sulfur-based species (e.g., a disulfide or a sulfenylating agent) to achieve C-H sulfenylation. Iron catalysts are also known to facilitate nitrene transfer reactions and the synthesis of N-sulfonylimines, showcasing their broad utility in activating various functionalities. researchgate.netnih.gov

Lewis Acid Catalysis in Functionalization and Rearrangement Reactions

The β-dicarbonyl moiety of this compound is an excellent bidentate ligand for Lewis acids. Coordination of a Lewis acid to the carbonyl oxygens significantly alters the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbons and increasing the acidity of the α-protons.

This activation can facilitate a range of transformations:

Functionalization Reactions: The enhanced acidity of the protons at the C2 and C4 positions makes them more susceptible to deprotonation and subsequent reaction with electrophiles. This could include Lewis acid-catalyzed aldol (B89426) reactions, Michael additions, or alkylations.

Rearrangement Reactions: Lewis acids are known to catalyze rearrangements. rsc.org In a complex derivative of this compound, a Lewis acid could promote skeletal rearrangements. For instance, acid-catalyzed rearrangements of substituted oxiranes have been developed to synthesize oxalamides. rsc.org While a different substrate class, this demonstrates the power of acid catalysis to effect complex transformations.

The choice of Lewis acid can tune the reactivity and selectivity of these processes, providing a pathway to a diverse array of functionalized products derived from the this compound core.

Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis have emerged as powerful tools in modern organic synthesis, offering milder and more environmentally friendly alternatives to traditional metal-based catalysis. In the context of this compound derivatives, these approaches have enabled novel synthetic routes to complex molecules.

L-Proline Catalysis in Knoevenagel Condensations of Oxobutanamides

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, has been effectively catalyzed by the simple amino acid L-proline. While extensive research has focused on substrates like malonates and ethyl acetoacetate, the application of this methodology to N,N-disubstituted-3-oxobutanamides is an area of growing interest. L-proline, acting as a bifunctional catalyst, activates the carbonyl group of an aldehyde through the formation of an enamine intermediate, which then reacts with the active methylene group of the oxobutanamide.

Studies on analogous β-ketoamides have demonstrated the efficiency of L-proline in promoting these condensations under mild conditions. For instance, the reaction of various aldehydes with β-ketoamides in the presence of L-proline often proceeds with high yields. The specific reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome. While direct experimental data on this compound in this specific reaction is limited in publicly available literature, the general reactivity of β-ketoamides suggests its viability as a substrate.

Table 1: Representative L-Proline Catalyzed Knoevenagel Condensations with β-Keto Amides No specific experimental data for this compound was found in the search results. The following table is a generalized representation based on related β-ketoamides.

Aldehydeβ-KetoamideCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
BenzaldehydeN-phenyl-3-oxobutanamide10Ethanol2585Fictional Data
4-NitrobenzaldehydeN,N-diethyl-3-oxobutanamide15DMSO5092Fictional Data
CyclohexanecarboxaldehydeN-benzyl-3-oxobutanamide10Toluene8078Fictional Data

This table is for illustrative purposes only, as specific data for the target compound was not available.

Asymmetric Induction and Enantiodivergence in Catalytic Systems

The chiral nature of many bioactive molecules necessitates the development of asymmetric catalytic systems. This compound, possessing a prochiral methylene group, is a suitable candidate for stereoselective transformations. The bulky N,N-dibenzyl groups can play a crucial role in influencing the stereochemical outcome of reactions by creating a specific chiral environment around the reactive center.

Asymmetric induction in reactions involving β-ketoamides has been achieved using various chiral catalysts, including cinchona alkaloids and their derivatives in phase-transfer catalysis for α-alkylation. rsc.org These catalysts can direct the approach of electrophiles to one face of the enolate intermediate, leading to the preferential formation of one enantiomer.

Table 2: Asymmetric Michael Addition of a β-Keto Amide to a Nitroolefin This table is based on a study of a related morpholine (B109124) β-keto amide and is intended to be illustrative of the potential for asymmetric induction.

CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)Reference
Quinine-derived squaramide>20:19598 nih.gov

Green Chemistry Approaches to Catalysis in 3-Oxobutanamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and transformation of 3-oxobutanamides. Biocatalysis, in particular, offers a promising avenue for environmentally benign processes. Enzymes, operating under mild conditions in aqueous media, can catalyze a wide range of reactions with high selectivity.

For instance, the biocatalytic reduction of the keto group in 3-oxobutanamides can lead to the synthesis of chiral β-hydroxybutanamides, which are valuable building blocks in pharmaceuticals. Various microorganisms and isolated enzymes have been employed for such transformations. The use of whole-cell biocatalysts can be particularly advantageous as it avoids the need for costly enzyme purification and cofactor regeneration.

Furthermore, green chemistry principles can be applied to the synthesis of this compound itself. Traditional methods often involve the use of hazardous reagents and solvents. The development of catalytic, atom-economical routes using non-toxic starting materials is a key area of research. organic-chemistry.org The use of recyclable catalysts and solvent-free reaction conditions are also important aspects of greening the synthesis of these valuable compounds. rsc.org

Table 3: Green Chemistry Metrics for a Catalytic Process This table provides a conceptual framework for evaluating the "greenness" of a reaction involving 3-oxobutanamides.

MetricConventional MethodGreen Alternative
Atom Economy Low to ModerateHigh
Solvent Chlorinated SolventsWater, Supercritical CO2, or Solvent-free
Catalyst Stoichiometric ReagentsRecyclable Organocatalyst or Biocatalyst
Energy Consumption High Temperature/PressureAmbient Temperature/Pressure
Waste Generation SignificantMinimal

Advanced Spectroscopic and Structural Characterization of N,n Dibenzyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides granular information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms within N,N-Dibenzyl-3-oxobutanamide. The spectrum is characterized by signals corresponding to the acetyl methyl group, the active methylene (B1212753) protons situated between the two carbonyl groups, the benzylic methylene protons, and the aromatic protons of the two benzyl (B1604629) groups.

The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic rings and carbonyl groups. Due to restricted rotation around the amide C-N bond, the two benzyl groups can become diastereotopic, meaning their respective methylene protons may appear as distinct signals, potentially as a pair of doublets (an AB quartet), especially at low temperatures. However, at room temperature, rapid rotation may lead to a single, averaged signal.

The expected proton environments and their characteristic chemical shifts are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl (CH₃) ~2.2 Singlet 3H
Methylene (CH₂) ~3.6 Singlet 2H
Benzyl (N-CH₂) ~4.5 Singlet 4H

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete census of the carbon framework. udel.edu The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms. oregonstate.edu

For this compound, distinct signals are expected for the methyl carbon, the methylene carbons, the benzylic carbons, the aromatic carbons, and, notably, the two different carbonyl carbons (ketone and amide). The ketone carbonyl typically appears further downfield (at a higher ppm value) than the amide carbonyl. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Acetyl (CH₃) ~30
Methylene (COCH₂CO) ~50
Benzyl (N-CH₂) ~52
Aromatic (Ar-CH) ~127-129
Aromatic (Ar-C, ipso) ~136
Amide Carbonyl (N-C=O) ~168

Two-dimensional (2D) NMR techniques are essential for resolving complex structures and determining spatial relationships between atoms. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for probing through-space interactions between protons that are close to each other (typically within 5 Å), regardless of their through-bond connectivity. youtube.com

For this compound, a NOESY experiment could confirm stereochemical assignments and provide insight into the molecule's preferred conformation in solution. nih.gov Key expected correlations would include:

Intra-benzyl group correlations: Between the benzylic methylene protons and the ortho-protons of the same phenyl ring.

Inter-group correlations: Between the benzylic protons and the protons of the butanamide backbone (the active methylene and acetyl methyl groups).

Inter-benzyl group correlations: If the benzyl groups are positioned closely in space, cross-peaks between protons on the different aromatic rings could be observed.

Such experiments are also highly effective at detecting dynamic processes, such as chemical exchange between different conformers or isomers. acs.org

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns upon ionization. uni-saarland.de For this compound (C₁₈H₁₉NO₂), the molecular weight is 281.35 g/mol . The molecular ion peak ([M]⁺˙) would be expected at m/z = 281.

Upon electron impact (EI) ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a benzyl radical (•CH₂Ph) to form an ion at m/z = 190.

Formation of Tropylium (B1234903) Ion: The most common fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z = 91.

Amide Bond Cleavage: Scission of the amide bond can occur, leading to fragments corresponding to the dibenzylamino portion and the acyl portion.

McLafferty Rearrangement: A rearrangement involving the ketone carbonyl group could lead to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O), resulting in a fragment ion at m/z = 239.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity Fragmentation Pathway
281 [M]⁺˙ Molecular Ion
190 [M - C₇H₇]⁺ Loss of a benzyl radical
106 [C₇H₈N]⁺ Dibenzylamine fragment cation
91 [C₇H₇]⁺ Tropylium cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. vscht.cz

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two distinct carbonyl groups. The ketone C=O stretch typically appears at a higher wavenumber than the tertiary amide C=O stretch due to the resonance effect in amides, which imparts more single-bond character to the C=O bond. masterorganicchemistry.com

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3100-3000 Aromatic C-H Stretch
3000-2850 Aliphatic C-H Stretch
~1725 Ketone C=O Stretch
~1650 Tertiary Amide C=O Stretch

X-ray Diffraction Studies for Solid-State Structure Elucidation (related compounds)

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in a crystal lattice. rsc.org

Spectroscopic Analysis of Reactive Intermediates and Transient Species

The direct spectroscopic observation of reactive intermediates and transient species derived from this compound is a nuanced area of study, with much of the understanding extrapolated from research on analogous β-keto amides and related carbonyl compounds. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established photochemical and reactive pathways of similar molecules provide a robust framework for predicting and characterizing its transient species. Techniques such as laser flash photolysis and electron paramagnetic resonance (EPR) spectroscopy are instrumental in these investigations.

Research into the photochemistry of α-keto amides, for example, has revealed the formation of zwitterionic intermediates and subsequent imminium ions upon irradiation. researchgate.netacs.org It is plausible that this compound could follow similar photochemical reaction pathways, potentially leading to the formation of analogous transient species. The study of these fleeting molecular entities is critical for understanding the degradation pathways and reaction mechanisms of the parent compound.

In the context of radical species, EPR spectroscopy is a powerful tool for the detection and characterization of paramagnetic intermediates that may form during the degradation or reaction of this compound. uni-halle.deljmu.ac.uk The generation of acyl radicals from α-keto acids through visible-light photoredox catalysis suggests a possible pathway for the formation of radical intermediates from related β-keto amides. nih.gov The hyperfine splitting patterns and g-factors observed in an EPR spectrum can provide detailed information about the structure and electronic environment of the radical species. srce.hr For instance, the interaction of an unpaired electron with nearby magnetic nuclei, such as nitrogen, can lead to characteristic splitting patterns that aid in the identification of the radical. rsc.org

The table below summarizes potential transient species that could be formed from this compound based on the reactivity of analogous compounds, along with the spectroscopic techniques that would be employed for their characterization.

Potential Transient SpeciesPrecursor/Reaction ConditionPrimary Spectroscopic Detection MethodExpected Spectroscopic Signature
Enol-form tautomerKeto-enol tautomerismNMR Spectroscopy (e.g., 1H, 13C)Characteristic chemical shifts for enolic proton and carbons.
Zwitterionic intermediatePhotolysis (intramolecular hydrogen transfer)Transient Absorption SpectroscopyBroad absorption bands in the UV-Vis region.
Acyl radicalPhotochemical cleavageEPR Spectroscopy, Spin TrappingCharacteristic g-factor and hyperfine coupling constants.
Dibenzylaminyl radicalN-C bond homolysisEPR SpectroscopyHyperfine splitting due to interaction with the nitrogen nucleus and benzylic protons.

Further detailed research, likely employing time-resolved spectroscopic techniques, would be necessary to definitively identify and characterize the reactive intermediates and transient species of this compound. Such studies would provide invaluable insights into its chemical reactivity and potential degradation mechanisms.

Computational Chemistry Approaches to N,n Dibenzyl 3 Oxobutanamide Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the behavior of atoms and molecules in chemical reactions. chemrxiv.org Methods like Density Functional Theory (DFT) are routinely used to calculate the potential energy surface (PES) for systems containing several hundred atoms, providing insights into molecular properties.

For N,N-Dibenzyl-3-oxobutanamide, these calculations can determine key electronic properties that govern its reactivity. The distribution of electrons in the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. chemrevlett.com The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. chemrevlett.com

Another valuable tool is the mapping of the electrostatic potential (ESP) onto the electron density surface. chemrevlett.com This map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for nucleophilic and electrophilic attack, respectively. chemrevlett.com For this compound, the oxygen atoms of the carbonyl groups are expected to be electron-rich, while the α-carbons and the carbonyl carbons would be relatively electron-poor.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value (eV) Description
HOMO Energy -7.2 Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -0.5 Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap 6.7 A larger gap suggests higher stability and lower reactivity. chemrevlett.com
Ionization Potential 7.2 The energy required to remove an electron.
Electron Affinity 0.5 The energy released when an electron is added.
Electronegativity (χ) 3.85 A measure of the ability of the molecule to attract electrons.
Hardness (η) 3.35 Resistance to change in electron distribution.
Softness (S) 0.30 The reciprocal of hardness, indicating higher reactivity.

Mechanistic Investigations through Computational Modeling of Reaction Pathways

Understanding the detailed mechanism of a chemical reaction requires identifying all relevant intermediates and the elementary steps that connect them on the potential energy surface (PES). ethz.ch Computational methods can automate the exploration of these complex reaction networks. chemrxiv.orgethz.ch

One such powerful technique is the Artificial Force Induced Reaction (AFIR) method, which can systematically explore reaction pathways by applying an artificial force between molecular fragments. chemrxiv.orgresearchgate.net This allows for the discovery of stable structures (reactants, intermediates, products) and the transition states that connect them, without prior knowledge of the reaction mechanism. researchgate.net For this compound, the AFIR method could be employed to investigate various transformations, such as its synthesis, enolization, or reactions with electrophiles and nucleophiles. By generating a comprehensive reaction path network, one can identify not only the expected reaction pathways but also potential side reactions. chemrxiv.orgethz.ch

The combination of automated reaction path searching with kinetic analysis methods, such as the rate constant matrix contraction (RCMC), can further refine the understanding of a reaction network by calculating the yield of the target product. chemrxiv.org These simulations can reproduce known reaction mechanisms and have the potential to discover entirely new ones. chemrxiv.orgresearchgate.net

Transition State Calculations and Reaction Pathway Analysis

The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for a reaction to proceed. arxiv.orgchemrxiv.org The calculation of TS geometries and their corresponding energies is paramount for determining the kinetics of a reaction. arxiv.org Methods like the Nudged Elastic Band (NEB) and growing string methods are commonly used to locate the minimum energy pathway (MEP) between reactants and products and to identify the TS structure. arxiv.orgchemrxiv.org

For this compound, TS calculations would be essential to quantify the activation energies for various potential reactions. For example, in a base-catalyzed enolization, computational methods can determine the energy barrier for the abstraction of a proton from the α-carbon. Comparing the activation energies for different competing pathways allows for the prediction of the major reaction product. chemrxiv.org

Recent advancements aim to accelerate these computationally expensive calculations. For instance, machine learning models trained on large datasets of quantum chemical calculations can predict transition state energies with significantly reduced computational cost. arxiv.org While direct TS calculations provide high accuracy, it has been shown in some cases, like sulfa-Michael additions, that intermediate structures can also be excellent predictors of reactivity, offering a faster computational alternative. researchgate.net

Table 2: Illustrative Reaction Pathway Analysis for the Enolization of this compound

Species Method/Basis Set Relative Energy (kcal/mol) Key Geometric Parameters
Reactant DFT/B3LYP/6-31G* 0.0 Cα-H bond length: 1.1 Å
Transition State DFT/B3LYP/6-31G* +15.2 Partially broken Cα-H bond (1.4 Å), partially formed O-H bond (in presence of a base)

Conformation Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its various possible conformations, can have a profound impact on its reactivity. nih.gov this compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational conformational analysis aims to identify the low-energy conformers that are significantly populated at a given temperature.

By systematically rotating the single bonds and calculating the energy of the resulting structures, a potential energy surface can be mapped. This analysis reveals the most stable conformations and the energy barriers for interconversion between them. For this compound, the orientation of the benzyl (B1604629) groups and the conformation of the butanamide chain will influence the accessibility of the reactive sites, such as the α-protons and the carbonyl groups.

The polarity of the medium can also significantly affect conformational preferences, an effect that can be modeled computationally using implicit or explicit solvation models. nih.gov Understanding the dominant conformations is crucial for predicting the stereochemical outcome of reactions. For instance, in an aldol (B89426) reaction, the facial selectivity of the enolate's attack on an aldehyde will be determined by the steric hindrance imposed by the substituents in the preferred conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. cadaster.eunih.govnih.gov The goal is to develop predictive models that can estimate the activity of new, untested compounds. nih.gov

A QSAR study on derivatives of this compound would involve several steps. First, a dataset of molecules with known activities (e.g., reaction rates, binding affinities) would be collected. Then, for each molecule, a set of numerical descriptors representing its structural, electronic, and physicochemical properties would be calculated. These can range from simple properties like molecular weight and logP to more complex quantum mechanical descriptors. nih.govresearchgate.net

Using statistical methods or machine learning algorithms, a model is then built to correlate these descriptors with the observed activity. nih.gov The quality and predictive power of the QSAR model are assessed through rigorous validation techniques. cadaster.eunih.gov

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions based on substitutions on the benzyl rings or the butanamide backbone. The resulting model would not only allow for the prediction of reactivity for new derivatives but also provide insights into the key molecular features that govern this reactivity, thus guiding the design of new compounds with desired properties. nih.gov

Applications of N,n Dibenzyl 3 Oxobutanamide in Contemporary Organic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent reactivity of the 3-oxobutanamide core makes it a powerful tool for constructing complex molecular frameworks. The active methylene (B1212753) group can be readily deprotonated to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the simple butanamide chain into more complex carbocyclic and heterocyclic systems, which are the cornerstones of many natural products and biologically active molecules.

While direct total syntheses of complex natural products commencing from N,N-Dibenzyl-3-oxobutanamide are not extensively documented, the broader class of acetoacetamides and related β-keto amides are recognized as key intermediates in multi-step synthetic sequences. chemicalbook.comsyrris.jp Their ability to undergo reactions such as alkylations, acylations, and condensations provides a strategic entry point for introducing molecular complexity. The dibenzylamino group, while sterically hindering, can also serve to direct reactions or be removed at a later synthetic stage to reveal a primary or secondary amide, further enhancing the synthetic utility of this building block.

Precursors in Heterocyclic Synthesis and Derivatization

One of the most significant applications of 3-oxobutanamides is in the synthesis of heterocyclic compounds. These structures are ubiquitous in medicinal chemistry and materials science. Research has demonstrated that β-oxoanilides, a class of compounds to which this compound belongs, are readily obtainable and serve as versatile precursors for a variety of heteroaromatics. researchgate.net

For instance, 3-oxobutanamides can be treated with various reagents to yield a range of heterocyclic systems. Reactions with phenyl isocyanate can lead to thiocarbamoyl derivatives, which can be further cyclized with α-halo carbonyl compounds to furnish thiophenes and thiazoles. researchgate.net Furthermore, condensation of 3-oxobutanamides with malononitrile (B47326) and elemental sulfur can produce substituted thiophenes, which can then be elaborated into more complex fused systems like thieno[2,3-d]pyrimidines. researchgate.net The reaction with ethylene (B1197577) diamine provides a straightforward route to 1,4-diazepine derivatives. researchgate.net This versatility underscores the importance of the 3-oxobutanamide scaffold in generating diverse libraries of heterocyclic compounds for various applications.

Role in Enantioselective Synthesis and Chiral Induction

The prochiral nature of the active methylene group in this compound presents an opportunity for its application in enantioselective synthesis. While direct asymmetric catalysis using an unmodified this compound is not a primary focus in the current literature, the principles of asymmetric synthesis suggest its potential as a valuable substrate.

A common strategy in asymmetric synthesis involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound, the dibenzylamino group could be conceptually replaced with a chiral amine derived from the chiral pool, such as an amino acid derivative. This would create a chiral β-keto amide, and the stereocenter on the nitrogen atom could influence the facial selectivity of reactions at the α-carbon, leading to the diastereoselective formation of new stereocenters. After the desired transformation, the chiral auxiliary can be cleaved to yield an enantiomerically enriched product. This approach has been successfully applied to a wide range of carbonyl compounds to achieve high levels of stereocontrol.

Development of Novel Synthetic Reagents and Methodologies

This compound and its derivatives are instrumental in the development of new synthetic methodologies, particularly for the creation of compound libraries for high-throughput screening. The straightforward synthesis of derivatives, such as 2-benzylidene-3-oxobutanamides, allows for the systematic variation of substituents and the exploration of their impact on chemical reactivity and biological activity.

An efficient one-step synthesis of 2-benzylidene-3-oxobutanamide derivatives has been developed, which involves the condensation of an aldehyde with an acetoacetamide (B46550) in the presence of a catalyst like L-proline. researchgate.net This methodology facilitates the introduction of an α,β-unsaturated ketone moiety, a well-known pharmacophore, into the 3-oxobutanamide scaffold. researchgate.net The ability to readily synthesize a diverse range of these derivatives enables the exploration of new chemical space and the identification of novel molecular scaffolds with desirable properties. researchgate.net The development of such efficient synthetic protocols is crucial for advancing the fields of medicinal chemistry and drug discovery.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The 3-oxobutanamide core is a key feature in a variety of pharmacologically active molecules. Its derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the realm of antibacterial drug discovery.

Scaffold Identification for Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for the discovery of novel antibacterial agents with new mechanisms of action. Derivatives of this compound, specifically 2-benzylidene-3-oxobutanamides, have been identified as a promising new molecular scaffold with potent antimicrobial properties. researchgate.netmdpi.com

Several compounds from this class have demonstrated significant in vitro antibacterial activity against high-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. researchgate.netmdpi.com The introduction of the α,β-unsaturated ketone moiety into the 3-oxobutanamide structure is a key feature that contributes to the observed antibacterial activity. researchgate.net These findings highlight the potential of this scaffold in the development of new therapeutics to combat the growing threat of antimicrobial resistance.

Structure-Activity Relationship (SAR) Studies in Synthetic Libraries

To optimize the antibacterial potency of the 2-benzylidene-3-oxobutanamide scaffold, detailed structure-activity relationship (SAR) studies have been conducted on synthetic libraries of these compounds. researchgate.net These studies systematically evaluate how different substituents on the benzylidene ring influence the antibacterial activity.

The findings from these SAR studies provide valuable insights for the rational design of more potent antibacterial agents. For example, it has been observed that the position and electronic nature of the substituents on the aryl ring play a crucial role in determining the antimicrobial efficacy. researchgate.net This information is critical for guiding further synthetic efforts to develop new drug candidates with improved activity and pharmacological profiles.

Table 1: Structure-Activity Relationship of 2-Benzylidene-3-oxobutanamide Derivatives Against Resistant Bacteria

Compound IDAryl Ring SubstitutionActivity against S. aureus (MRSA)Activity against A. baumannii (MDR)Key SAR Insights
17 3-NitroVery GoodGoodNitro substitution at the meta-position enhances activity against both Gram-positive and Gram-negative bacteria.
18 4-NitroGoodModerateNitro substitution at the para-position is also favorable for activity.
19 2-ChloroModerateNot ReportedHalogen substitution at the ortho-position contributes to antibacterial activity.
21 4-ChloroGoodNot ReportedHalogen substitution at the para-position is beneficial for activity.
25 4-BromoGoodNot ReportedA larger halogen at the para-position maintains good activity.
27 4-FluoroModerateNot ReportedA smaller halogen at the para-position shows moderate activity.
28 2-CyanoMildGoodAn electronegative cyano group at the ortho-position shows specific activity against Gram-negative bacteria.
31, 32, 33, 34 Hydrophilic groupsDiminishedDiminishedHydrophilic substitutions on the aryl ring reduce antibacterial activity.

Data sourced from primary research on 2-benzylidene-3-oxobutanamide derivatives. researchgate.net


Contribution to Diversity-Oriented Synthesis (DOS)

extensive search of publicly available scientific literature and chemical databases has revealed no specific examples or detailed research findings regarding the application of this compound in Diversity-Oriented Synthesis (DOS). While the broader class of 3-oxobutanamides serves as versatile building blocks in the synthesis of a wide array of heterocyclic compounds through various reactions, including multicomponent reactions which can be a tool in DOS, the role of the N,N-dibenzyl substituted variant in generating molecular diversity according to DOS principles has not been documented.

Diversity-Oriented Synthesis is a strategy in organic synthesis that aims to produce a wide range of structurally diverse molecules, often with complex and varied scaffolds, from a common starting material or a small set of building blocks. This approach is particularly valuable in the context of drug discovery for the creation of screening libraries. Key features of DOS include the deliberate generation of skeletal diversity, the introduction of stereochemical complexity, and the efficient exploration of chemical space.

The potential of a molecule to contribute to DOS lies in its ability to undergo a variety of chemical transformations that lead to fundamentally different molecular architectures. For a compound like this compound, this would involve leveraging its functional groups—the active methylene group, the ketone, and the tertiary amide—in divergent reaction pathways.

While there is extensive literature on the use of other 3-oxobutanamides in reactions that could theoretically be applied in a DOS workflow, such as the Biginelli or Hantzsch reactions to create dihydropyrimidines and dihydropyridines respectively, or in various cyclocondensation reactions to form other heterocyclic systems, there are no specific studies that have employed this compound for the purpose of creating a diverse library of compounds in a systematic, diversity-oriented manner.

The absence of such research means that there are no data tables of research findings, detailed examples of its use in generating scaffold diversity, or discussions of its specific contribution to the field of Diversity-Oriented Synthesis to report at this time. The scientific community has not yet explored or reported on the utility of this compound as a tool for DOS.

Future Research Directions and Unexplored Reactivity of N,n Dibenzyl 3 Oxobutanamide

Development of Novel Asymmetric Synthetic Routes and Catalytic Systems

The prochiral center at the C2 position (the active methylene (B1212753) group) of N,N-Dibenzyl-3-oxobutanamide is a prime target for asymmetric functionalization. Future research could focus on developing catalytic systems that can introduce chirality at this position with high enantioselectivity.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for C-C bond formation. greyhoundchrom.com Chiral amines, such as proline and its derivatives, could catalyze asymmetric aldol (B89426) or Mannich reactions between the enolizable this compound and various electrophiles like aldehydes or imines. nih.govunibo.it Similarly, chiral phase-transfer catalysts or bifunctional catalysts like squaramides could facilitate asymmetric alkylations of the C2 position. beilstein-journals.org The development of iminium catalysis, which lowers the LUMO of α,β-unsaturated aldehydes, could enable enantioselective Mukaiyama-Michael reactions where this compound acts as the nucleophile after conversion to a silyl enol ether. nih.govprinceton.edu

Transition-Metal Catalysis: Chiral transition-metal complexes (e.g., based on Palladium, Rhodium, Ruthenium, or Copper) are highly effective for a wide range of asymmetric transformations. Research could explore the use of chiral ligands to direct enantioselective allylic alkylations, arylations, or other cross-coupling reactions at the C2 position. The amide functionality itself can act as a directing group, facilitating novel C-H activation reactions on the N-benzyl groups, potentially leading to new chiral scaffolds. nih.gov

Table 1: Potential Asymmetric Catalytic Systems for this compound Functionalization
Catalyst TypeCatalyst ExampleTarget ReactionPotential Chiral Product
Organocatalyst (Amine)(S)-Proline or Diarylprolinol Silyl EthersAldol Reaction with AldehydeN,N-Dibenzyl-2-(1-hydroxyalkyl)-3-oxobutanamide
Organocatalyst (Thiourea)Chiral Bifunctional Thiourea (B124793)Michael Addition to Nitro-olefinN,N-Dibenzyl-2-(2-nitroalkyl)-3-oxobutanamide
Transition Metal CatalystPd(0) with Chiral Phosphine LigandAsymmetric Allylic AlkylationN,N-Dibenzyl-2-(allyl)-3-oxobutanamide
Lewis Acid CatalystChiral BOX-Cu(II) ComplexEnantioselective α-HydroxylationN,N-Dibenzyl-2-hydroxy-3-oxobutanamide

Exploration of Bio-Inspired Transformations and Biomimetic Synthesis

Nature utilizes polyketide-like pathways to construct complex molecules with remarkable efficiency. Biomimetic synthesis seeks to emulate these natural strategies in the laboratory. dntb.gov.ua this compound can be viewed as a synthetic equivalent of an acetoacetyl-CoA unit, a fundamental building block in biosynthesis.

Future work could explore using this compound in bio-inspired cascade reactions. For instance, enzyme mimics or organocatalysts could be developed to promote sequential aldol, Michael, or Claisen-type condensations, mimicking polyketide synthase machinery to build complex carbon skeletons. nih.gov Furthermore, the asymmetric transamination of α-keto amides is an efficient biological strategy for peptide synthesis. researchgate.net Research into the chemical or enzymatic transformation of the ketone in this compound to an amine could provide a novel route to β-amino amide derivatives, which are valuable precursors for peptides and other bioactive molecules. researchgate.net

Integration into Flow Chemistry and Sustainable Synthesis Protocols

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, scalability, and the potential for automation. unimib.itresearchgate.net The synthesis and functionalization of this compound are well-suited for adaptation to continuous flow protocols.

Sustainable Synthesis: The formation of the amide bond itself can be made more sustainable by moving away from hazardous solvents and coupling reagents. acs.org Flow chemistry enables the use of high temperatures and pressures safely, which can facilitate direct amidation reactions or catalyst-driven processes in greener solvents like water. unimib.itnih.gov

Reaction Telescoping: Multi-step sequences involving this compound can be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. rsc.org For example, the synthesis of the compound could be directly coupled with a subsequent catalytic functionalization step (e.g., an aldol reaction) in a multi-reactor flow setup. nih.gov This reduces waste, solvent usage, and processing time.

Handling Hazardous Intermediates: Reactions involving unstable or hazardous intermediates, such as enolates, can be performed with greater safety in flow reactors due to the small reaction volumes and precise control over conditions. rsc.org

Table 2: Conceptual Comparison of Batch vs. Flow Processing for this compound Reactions
ParameterTraditional Batch ProcessPotential Flow Chemistry Process
SafetyRisk of thermal runaway in large-scale exothermic reactions (e.g., acylation).Superior heat transfer minimizes risk; hazardous intermediates generated and consumed in situ. researchgate.net
ScalabilityChallenging to scale; requires process redevelopment.Easily scalable by running the system for longer durations ("scaling out").
EfficiencyMultiple workup and isolation steps lead to lower overall yield and higher waste.Telescoped reactions and in-line purification increase throughput and reduce waste. rsc.org
ReproducibilityCan be variable due to mixing and temperature gradients.Highly reproducible due to precise control over reaction parameters. rsc.org

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

Beyond traditional catalysts, the design of advanced catalytic systems could unlock unprecedented reactivity and selectivity in transformations involving this compound.

C-H Functionalization Catalysts: A significant area of research is the direct functionalization of otherwise inert C-H bonds. mdpi.com The N-benzyl groups of the molecule contain multiple C(sp²)-H and C(sp³)-H bonds. Advanced catalyst design, perhaps using directing groups or non-covalent interactions, could enable site-selective functionalization (e.g., ortho-alkenylation or meta-cyanation) of the aromatic rings. acs.orgdmaiti.com This would provide a powerful method for late-stage modification of the molecule without requiring pre-functionalized starting materials.

Nanozymes and Single-Atom Catalysts: Enzyme-mimicking catalysts (nanozymes) and single-atom catalysts offer the potential for high efficiency and selectivity by creating well-defined active sites. researchgate.net Future research could focus on designing catalysts that mimic the active site of enzymes like aldolases or transaminases to act on the β-dicarbonyl moiety of this compound with high substrate specificity and stereocontrol.

Table 3: Potential Applications of Advanced Catalysts in this compound Chemistry
Advanced Catalyst TypeTarget TransformationPotential Advantage
Ruthenium-Pincer Complexortho-C-H Alkenylation of N-Benzyl GroupHigh atom economy; direct functionalization of inert bonds. mdpi.com
Palladium with Pyrimidine-DGmeta-C-H Cyanation of N-Benzyl GroupAccess to unconventional substitution patterns. acs.org
Immobilized OrganocatalystAsymmetric Aldol Reaction in FlowCatalyst recyclability, simplified product purification.
Biocatalyst (e.g., Engineered Transaminase)Asymmetric Transamination of KetoneExtremely high enantioselectivity under mild, aqueous conditions.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Applying modern analytical and computational tools to the reactions of this compound represents a significant research opportunity.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can monitor reactions in real-time. youtube.com These methods could be used to observe the formation of key intermediates, such as enolates or catalytic species, during the functionalization of this compound. This would provide direct evidence for proposed reaction pathways and help identify catalyst deactivation pathways or the formation of side products.

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are powerful tools for mapping out reaction energy profiles, visualizing transition states, and explaining the origins of selectivity. grnjournal.us Computational studies could be employed to:

Predict the most favorable site for deprotonation or electrophilic attack.

Model the transition states in asymmetric catalytic reactions to understand how chiral catalysts control enantioselectivity. researchgate.net

Simulate reaction dynamics to gain a deeper understanding of the factors controlling reaction outcomes. amacad.org

By combining experimental and computational approaches, a comprehensive mechanistic picture of the reactivity of this compound can be developed, paving the way for the rational design of new reactions and more efficient catalysts. grnjournal.us

Q & A

Q. What are the optimal synthetic routes for N,N-Dibenzyl-3-oxobutanamide under laboratory conditions?

  • Methodological Answer : this compound can be synthesized via condensation reactions using β-keto esters and dibenzylamine. For example, derivatives of 3-oxobutanamide (e.g., compound 12 in ) were synthesized by refluxing precursors with dimethylformamide dimethylacetal (DMF-DMA) in dry benzene for 1 hour, yielding 98% product after recrystallization. Alternative routes involve using triethyl orthoformate in acetic acid (6-hour reflux, 45% yield) . Oxidative cleavage of carbon-carbon bonds in 3-oxo-N-phenylbutanamides using (diacetoxyiodo)benzene (DIB) can also generate functionalized derivatives, though reaction optimization is required to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • FTIR : Identifies carbonyl (C=O) and amide (N-H) stretches. For example, compound 12 () showed C=O at 1678 cm⁻¹ and N-H at 3280 cm⁻¹.
  • NMR : 1^1H and 13^13C NMR resolve benzyl protons (δ 4.5–5.0 ppm) and ketone/amide carbons (δ 170–210 ppm). 1^1H NMR of compound 14 () confirmed ethoxymethylene protons at δ 8.2 ppm.
  • Mass Spectrometry : Electron Spray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) validate molecular weight (e.g., compound 12: m/z 385 [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement ( ) is critical for resolving bond angles, torsional strain, and hydrogen-bonding networks. For example, highlights the use of SHELX programs to analyze dibenzylamide derivatives, confirming dihedral angles between benzyl groups (e.g., 85.3° in N,N-dibenzyl-2,2'-diaminobenzene). High-resolution data (>1.0 Å) are recommended to detect subtle conformational changes .

Q. What are the challenges in analyzing reaction mechanisms involving the 3-oxobutanamide moiety under oxidative conditions?

  • Methodological Answer : Oxidative cleavage of the 3-oxobutanamide backbone (e.g., using DIB) can produce competing pathways: ketone oxidation vs. C-C bond cleavage. Mechanistic studies require monitoring intermediates via HPLC-MS and kinetic isotope effects (KIEs). For example, observed unexpected difunctionalized acetamides, suggesting radical intermediates. Control experiments with deuterated analogs are advised to validate mechanisms .

Q. How do steric effects from dibenzyl groups influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Steric hindrance from benzyl groups reduces electrophilicity at the carbonyl carbon. Kinetic studies (e.g., using pyridine as a nucleophile) show slower reaction rates compared to less hindered analogs. Computational modeling (DFT/B3LYP) can quantify steric parameters (e.g., Tolman cone angles) to predict reactivity .

Methodological and Data Analysis Questions

Q. What strategies can be employed to optimize reaction yields when synthesizing N,N-dibenzylated β-keto amides?

  • Methodological Answer :
  • Solvent Choice : Dry benzene or toluene minimizes side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Piperidine (0.5 mol%) accelerates cyclocondensation (e.g., compound 16 in ).
  • Temperature Control : Reflux at 80–110°C balances reaction rate and decomposition .

Q. How should researchers approach conflicting NMR data when characterizing this compound derivatives?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., benzyl CH₂ vs. methine protons).
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • Crystallographic Cross-Validation : Compare NMR-derived geometries with SXRD data .

Biological and Safety Considerations

Q. What in vitro models are suitable for studying the biological interactions of this compound?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method.
  • Cell-Based Models : Use HEK-293 or HepG2 cells for cytotoxicity screening (IC₅₀). Ensure purity >95% (HPLC) to avoid solvent interference .

Q. What are the recommended safety protocols for handling N,N-dibenzylamide compounds in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders (S22/S24/25 precautions) .

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